molecular formula C15H11F3N2O2S B1391859 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- CAS No. 1036027-56-1

1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

Cat. No. B1391859
M. Wt: 340.3 g/mol
InChI Key: RNKVQAUOKDXQIM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H6N2 . It is a derivative of 7-azaindoles, which are a major category of compounds that show a wide range of biological activities .


Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- was determined using density functional theory (DFT) and compared with the X-ray diffraction values . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound have been conducted .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrolo[2,3-B]pyridine is 118.1359 . More physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .

Scientific Research Applications

Chemical Properties and Synthesis

  • "5H-Chromeno[2,3-b]pyridines" have significant industrial, biological, and medicinal properties. A variant of this compound, with trifluoromethylphenyl groups, was synthesized to explore its potential applications, showing the versatility of these compounds in different fields (Ryzhkova et al., 2023).

Structural Characterization and Molecular Conformations

  • A study on "4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines," closely related to the compound , revealed insights into the molecular conformations and hydrogen bonding, crucial for understanding the compound's interactions and behavior (Sagar et al., 2017).

Biological Evaluation and Kinase Inhibition

  • In the field of bioorganic chemistry, derivatives of "1H-pyrrolo[2,3-b]pyridine" were evaluated against c-Met and ALK kinases, showing significant inhibition. This highlights the potential use of these compounds in therapeutic applications, especially in targeting specific kinases (Liu et al., 2016).

Metal Complex Formation

  • The interaction of compounds related to "1H-Pyrrolo[2,3-B]pyridine" with metals has been studied, revealing the formation of various metal complexes. This kind of research is critical for understanding how these compounds can be utilized in catalysis or material science (Sousa et al., 2001).

Crystal Structure Analysis

  • The crystal structure of a derivative, "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine," has been determined, providing valuable information on the molecular arrangement and potential interactions, which is fundamental for the development of new materials or drugs (Selig et al., 2009).

Novel Synthesis Approaches

  • Innovative synthetic methods for producing "1H-pyrrolo[2,3-b]pyridine" derivatives have been developed. These methods are critical for expanding the applications of these compounds in various scientific fields (Vilches-Herrera et al., 2013).

Antitumor Activity

  • A study on "1H-pyrrolo[2,3-b]pyridine" derivatives showed significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, suggesting the potential of these compounds in cancer therapy (Carbone et al., 2013).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-10-2-4-13(5-3-10)23(21,22)20-7-6-11-8-12(15(16,17)18)9-19-14(11)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVQAUOKDXQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145839
Record name 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

CAS RN

1036027-56-1
Record name 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036027-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydride (6.2 g, 156 mmol, 60% dispersion), tosyl chloride (27 g, 141.8 mmol), in anhydrous THF (200 mL) under a nitrogen atmosphere was added a solution of 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (26.38 g, 141.8 mmol) in THF (150 mL) dropwise at a rate which maintained the internal temperature of the reaction below 40° C. The reaction mixture was stirred overnight at room temperature and analysis by LCMS showed no starting material remained after this time. The reaction mixture was concentrated to remove most of THF and diluted with DCM and water. The organic layer was separated and the aqueous layer further extracted with DCM. The organic layers are combined and washed with brine, dried over magnesium sulphate and concentrated to a volume which was appropriate to load onto the top of a silica plug (300 mL) pre-wet with DCM, and the silica was washed with 2.5 L DCM. The filtrate was concentrated to give the product as a slightly brown solid (44.1 g, 92% yield).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
26.38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 3
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 4
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 5
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

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